

Structure-Activity Relationship of Eupalin and its Analogs: An Overview

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Compound of Interest				
Compound Name:	Eupahualin C			
Cat. No.:	B15596622	Get Quote		

An extensive search for publicly available literature on the structure-activity relationships (SAR) of the flavonoid Eupalin and its analogs did not yield sufficient quantitative data to construct a comprehensive comparison guide as requested. While the chemical structure of Eupalin has been identified, there is a notable absence of published studies detailing the synthesis of its analogs and the systematic evaluation of their biological activities.

Chemical Structure of Eupalin

Eupalin is a flavonol rhamnoside, a type of flavonoid glycoside. Its chemical structure is presented below:



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Caption: Chemical structure of Eupalin.

Due to the lack of available data on Eupalin's SAR, this guide will present an exemplary comparison of a well-researched flavonoid, Quercetin, and its analogs. This will serve as a template to demonstrate how such a guide would be structured, including data presentation, experimental protocols, and pathway visualizations, as per the user's request.



Exemplary Comparison Guide: Structure-Activity Relationship of Quercetin and its Analogs in Cancer Cell Cytotoxicity

This guide provides a comparative analysis of the cytotoxic activities of Quercetin and its synthetic analogs against various cancer cell lines, supported by experimental data and methodologies.

Data Presentation: Cytotoxic Activity of Quercetin and Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Quercetin and its derivatives against the MCF-7 human breast cancer cell line. Lower IC50 values indicate higher cytotoxic potency.

Compound	Modification	IC50 (μM) on MCF-7 Cells	Reference
Quercetin	Parent Compound	73	[1]
4Ac-Q	Acetylated derivative	37	[1]
2q	Schiff base derivative	39.7 ± 0.7	[2]
4q	Schiff base derivative	36.65 ± 0.25	[2]
8q	Schiff base derivative	35.49 ± 0.21	[2]
9q	Schiff base derivative	36.99 ± 0.45	[2]

Note: The data indicates that the synthetic modifications, such as acetylation and the formation of Schiff bases, can enhance the cytotoxic activity of Quercetin against MCF-7 cells.

Experimental Protocols

A detailed methodology for a key experiment cited in this guide is provided below.

Cell Viability Assay (MTT Assay)

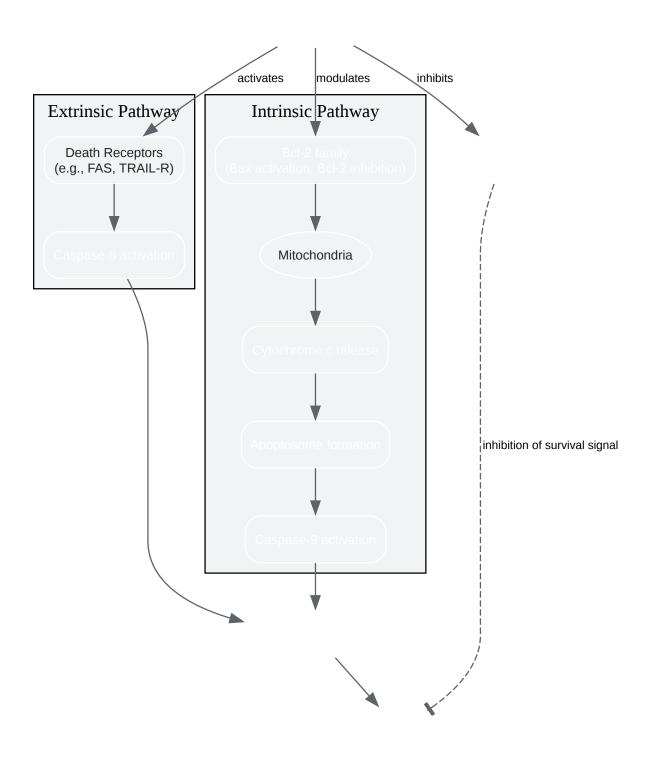


- Cell Culture: MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
- Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of Quercetin or its analogs. A control group is treated with the vehicle (e.g., DMSO) alone.
- Incubation: The cells are incubated with the compounds for 48 hours.
- MTT Addition: After incubation, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium is then removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization

Quercetin has been shown to induce apoptosis in cancer cells through the modulation of various signaling pathways.[3][4][5] The following diagram illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways activated by Quercetin.





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Caption: Quercetin-induced apoptosis signaling pathways.



This exemplary guide illustrates the format and depth of information that could be provided for Eupalin and its analogs if sufficient research data were available. Researchers in drug discovery and medicinal chemistry can use such comparative guides to understand the structure-activity landscape of a compound class and to inform the design of novel, more potent therapeutic agents.

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